molecular formula C19H18N4O4S2 B2705989 N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1171143-52-4

N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2705989
CAS No.: 1171143-52-4
M. Wt: 430.5
InChI Key: SRJSKQJNVOBWKT-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
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Biological Activity

N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, with a CAS number of 1171143-52-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O4S2C_{19}H_{18}N_{4}O_{4}S_{2}, with a molecular weight of 430.5 g/mol. The structure includes a thiazole ring, which is known for its pharmacological relevance, particularly in anticancer and antimicrobial activities.

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₄S₂
Molecular Weight430.5 g/mol
CAS Number1171143-52-4

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with thiazole moieties can inhibit cell proliferation effectively. The presence of electron-donating groups, such as methyl sulfonyl, enhances their activity by increasing solubility and reactivity .

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of several thiazole derivatives, including the target compound, against human cancer cell lines like HT29 (colon cancer) and Jurkat (leukemia). The results indicated:

  • HT29 Cell Line : IC50 values were observed around 1.98 µg/mL for thiazole derivatives.
  • Jurkat Cell Line : Similar compounds showed comparable or enhanced activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Thiazole derivatives are well-documented for their efficacy against a range of pathogens:

  • Bacterial Activity : Studies have reported that compounds similar to this compound exhibit significant activity against Gram-positive bacteria. The presence of the sulfonyl group is particularly important for enhancing antibacterial potency .
  • Fungal Activity : In vitro tests have demonstrated antifungal effects against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 24 to 42 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiazole rings often interfere with metabolic pathways in cancer cells by inhibiting key enzymes involved in cell division and survival.
  • Disruption of Membrane Integrity : In microbial pathogens, these compounds can disrupt cell membrane integrity, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives may induce oxidative stress in cancer cells, promoting apoptosis through ROS generation .

Research Findings Summary

The biological activity of this compound has been characterized through various studies highlighting its potential as an anticancer and antimicrobial agent. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring and the incorporation of sulfonyl groups significantly enhance its bioactivity.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-12(24)20-14-4-3-5-15(10-14)21-18(25)17-11-28-19(23-17)22-13-6-8-16(9-7-13)29(2,26)27/h3-11H,1-2H3,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJSKQJNVOBWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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